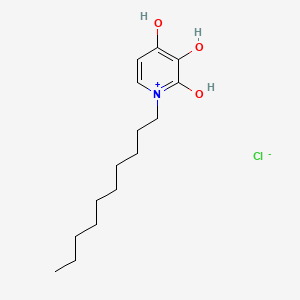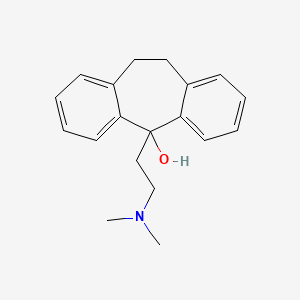
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is an organic compound with the molecular formula C15H26ClNO3. It is a quaternary ammonium salt derived from pyridine, featuring a decyl chain and three hydroxyl groups attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride can be synthesized through a multi-step process involving the alkylation of pyridine derivatives. The general synthetic route includes:
Alkylation: Pyridine is alkylated with decyl bromide in the presence of a base such as potassium carbonate to form 1-decylpyridine.
Hydroxylation: The decylpyridine is then hydroxylated using a suitable oxidizing agent, such as potassium permanganate or osmium tetroxide, to introduce hydroxyl groups at the 2, 3, and 4 positions of the pyridine ring.
Quaternization: The hydroxylated product is treated with hydrochloric acid to form the quaternary ammonium salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming decylpyridine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium bromide or sodium iodide in aqueous or organic solvents.
Major Products:
Oxidation: Decylpyridine ketones or carboxylic acids.
Reduction: Decylpyridine.
Substitution: 1-Decyl-2,3,4-trihydroxypyridin-1-ium bromide or iodide.
Aplicaciones Científicas De Investigación
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a phase-transfer catalyst in various reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties. It can be used in the development of new antimicrobial agents.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and neuroprotective agent.
Industry: Utilized in the formulation of ionic liquids and surfactants.
Mecanismo De Acción
The mechanism of action of 1-decyl-2,3,4-trihydroxypyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The decyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. This compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-Decyl-2,3-dimethylimidazolium chloride: Similar in structure but with methyl groups instead of hydroxyl groups.
Cetylpyridinium chloride: A quaternary ammonium compound with a cetyl chain and a pyridinium core.
Dequalinium chloride: A quaternary ammonium compound with two quinaldinium rings and a decyl chain.
Uniqueness: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is unique due to the presence of three hydroxyl groups on the pyridine ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its solubility, reactivity, and potential for hydrogen bonding, making it a versatile compound for various applications .
Propiedades
Número CAS |
27985-82-6 |
|---|---|
Fórmula molecular |
C15H26ClNO3 |
Peso molecular |
303.82 g/mol |
Nombre IUPAC |
1-decylpyridin-1-ium-2,3,4-triol;chloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(17)14(18)15(16)19;/h10,12H,2-9,11H2,1H3,(H2,17,18,19);1H |
Clave InChI |
JHWKGTMBDKSMQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[N+]1=C(C(=C(C=C1)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)



![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)





